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Compound of Interest

Compound Name:
Tert-butyl 2-methylaziridine-1-

carboxylate

Cat. No.: B186199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of (S)-tert-butyl 2-methylaziridine-1-carboxylate. This chiral aziridine serves as

a valuable building block in asymmetric synthesis, particularly in the development of novel

pharmaceuticals.

Core Chemical Properties
(S)-tert-butyl 2-methylaziridine-1-carboxylate is a pale yellow liquid at room temperature. Its

chirality, conferred by the (S)-configuration at the C2 position of the aziridine ring, makes it a

crucial intermediate for the enantioselective synthesis of complex molecules.

Table 1: Physicochemical Properties of (S)-tert-butyl 2-methylaziridine-1-carboxylate
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Property Value Source(s)

Molecular Formula C₈H₁₅NO₂ [1][2]

Molecular Weight 157.21 g/mol [1][2]

Appearance Pale yellow liquid [2]

Density ~1.00 g/cm³ [2]

Boiling Point
~95-100 °C (at reduced

pressure)
[2]

Melting Point Not available

Solubility

Moderately soluble in non-

polar organic solvents; limited

water solubility.

[2]

Storage

Store at 2-8 °C in a tightly

sealed container in a cool,

dark place.

[2]

CAS Number 197020-60-3 [1]

Table 2: Spectroscopic Data of (S)-tert-butyl 2-methylaziridine-1-carboxylate

Spectroscopy Data Source(s)

¹H NMR
See detailed interpretation

below.
[3]

¹³C NMR
See detailed interpretation

below.
[3]

Infrared (IR)
See detailed interpretation

below.
[3]

Mass Spectrometry (MS) Data not available.

Spectroscopic Interpretation:
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While a dedicated full dataset for the (S)-enantiomer is not publicly available, data for a closely

related N-Boc-2-methylaziridine provides valuable insight[3].

¹H NMR: Key signals would include a multiplet for the proton at the chiral center (C2),

multiplets for the diastereotopic protons on the C3 of the aziridine ring, a singlet for the tert-

butyl group, and a doublet for the methyl group at C2.

¹³C NMR: Expected signals include those for the carbonyl carbon of the Boc group, the

quaternary carbon of the tert-butyl group, the carbons of the aziridine ring (C2 and C3), the

methyl group, and the carbons of the tert-butyl group.

Infrared (IR): Characteristic absorption bands would be observed for the C=O stretching of

the carbamate (around 1700 cm⁻¹), C-N stretching, and C-H stretching of the alkyl groups.

Synthesis
The enantioselective synthesis of (S)-tert-butyl 2-methylaziridine-1-carboxylate is crucial for

its application as a chiral building block. A common and effective strategy involves the

cyclization of a chiral precursor derived from a readily available starting material like (S)-

alaninol ((S)-2-amino-1-propanol).

General Synthetic Workflow:
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(S)-Alaninol

Protection of Amino Group (e.g., with Boc anhydride)

Activation of Hydroxyl Group (e.g., Mesylation or Tosylation)

Intramolecular Cyclization (Base-mediated)

(S)-tert-butyl 2-methylaziridine-1-carboxylate

Click to download full resolution via product page

Caption: General synthetic workflow for (S)-tert-butyl 2-methylaziridine-1-carboxylate.

Detailed Experimental Protocol (Hypothetical, based on established methods):

Please note: A specific, detailed, and publicly available experimental protocol for the synthesis

of (S)-tert-butyl 2-methylaziridine-1-carboxylate is not available. The following is a

representative procedure based on established chemical transformations for analogous

compounds.

Protection of (S)-Alaninol: To a solution of (S)-alaninol in a suitable solvent such as

dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. Stir the

reaction mixture at room temperature until the starting material is consumed (monitored by

TLC). After an aqueous workup, the N-Boc protected (S)-alaninol is isolated.

Activation of the Hydroxyl Group: The N-Boc protected (S)-alaninol is then dissolved in a

solvent like dichloromethane and cooled in an ice bath. A sulfonylating agent, such as
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methanesulfonyl chloride or p-toluenesulfonyl chloride, is added dropwise in the presence of

a base (e.g., triethylamine). The reaction yields the corresponding mesylate or tosylate.

Intramolecular Cyclization: The activated intermediate is treated with a strong, non-

nucleophilic base, such as sodium hydride or potassium tert-butoxide, in an anhydrous

aprotic solvent like THF. This promotes an intramolecular Williamson ether-like reaction,

where the deprotonated nitrogen attacks the carbon bearing the sulfonate leaving group,

forming the aziridine ring. Aqueous workup followed by purification (e.g., column

chromatography) would yield the desired (S)-tert-butyl 2-methylaziridine-1-carboxylate.

Reactivity and Ring-Opening Reactions
The high ring strain of the aziridine ring makes (S)-tert-butyl 2-methylaziridine-1-carboxylate
a reactive electrophile, susceptible to nucleophilic ring-opening reactions. The tert-

butoxycarbonyl (Boc) group on the nitrogen atom acts as an activating group, enhancing the

electrophilicity of the ring carbons. These reactions are often highly regioselective and

stereospecific, proceeding via an Sₙ2 mechanism, which allows for the controlled introduction

of various functionalities.

General Reactivity Pathway:

(S)-tert-butyl 2-methylaziridine-1-carboxylate

Ring-Opened Product

Nucleophile (Nu⁻)

Click to download full resolution via product page

Caption: General scheme for the nucleophilic ring-opening of the aziridine.

Key Ring-Opening Reactions and Methodologies:

Reaction with Organocuprates (Gilman Reagents): Organocuprates are soft nucleophiles

that typically attack the less sterically hindered carbon of the aziridine ring. This reaction is

highly regioselective and provides a powerful method for carbon-carbon bond formation.
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Experimental Protocol (General): In a typical procedure, a lithium dialkylcuprate is

prepared in situ by reacting an alkyllithium reagent (2 equivalents) with a copper(I) halide

(e.g., CuI or CuBr) in an ethereal solvent like THF at low temperature. (S)-tert-butyl 2-
methylaziridine-1-carboxylate is then added to this solution, and the reaction is allowed

to warm to room temperature. The reaction is quenched with a saturated aqueous solution

of ammonium chloride, and the product is extracted and purified.

Reaction with Grignard Reagents: Grignard reagents, being harder nucleophiles, can also be

used for ring-opening, often in the presence of a copper catalyst to promote regioselectivity

towards the less substituted carbon.

Experimental Protocol (General): A solution of the Grignard reagent in THF or diethyl ether

is prepared. In a separate flask, a catalytic amount of a copper(I) salt is added. The

Grignard solution is then transferred to the flask containing the catalyst, followed by the

addition of the aziridine. The reaction mixture is stirred until completion and then worked

up.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the aziridine

nitrogen is protonated or coordinated, further activating the ring towards nucleophilic attack.

The regioselectivity of this reaction can be influenced by the nature of the substituent on the

aziridine and the reaction conditions. Nucleophiles such as water, alcohols, and halides can

be employed.

Experimental Protocol (General): (S)-tert-butyl 2-methylaziridine-1-carboxylate is

dissolved in a suitable solvent, and a catalytic amount of an acid (e.g., HCl, H₂SO₄, or a

Lewis acid like BF₃·OEt₂) is added. The nucleophile is then introduced, and the reaction is

monitored until completion.

Applications in Drug Development
Chiral aziridines are valuable intermediates in the synthesis of a wide range of biologically

active molecules. Their ability to introduce a nitrogen-containing stereocenter with high control

makes them particularly useful in medicinal chemistry.

Synthesis of Neuraminidase Inhibitors: Chiral aziridines have been utilized as key

intermediates in some synthetic routes towards oseltamivir (Tamiflu®), an antiviral
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medication used to treat and prevent influenza A and B. The aziridine moiety allows for the

stereoselective introduction of one of the amino groups present in the final drug structure.

Precursors to β-Lactam Antibiotic Analogues: The strained three-membered ring of aziridines

can be transformed into the four-membered β-lactam ring, which is the core structure of

many important antibiotics like penicillins and cephalosporins. (S)-tert-butyl 2-
methylaziridine-1-carboxylate can serve as a chiral precursor for the synthesis of novel β-

lactam analogues with potentially enhanced or new biological activities.

General Building Block for Chiral Amines: The ring-opening of this chiral aziridine provides

access to a variety of enantiomerically pure β-amino alcohols and other 1,2-difunctionalized

amine derivatives, which are common structural motifs in many pharmaceuticals.

Signaling Pathway Involvement:

Direct interaction of (S)-tert-butyl 2-methylaziridine-1-carboxylate with specific signaling

pathways has not been reported. Its significance in drug development lies in its role as a

versatile chiral building block for the synthesis of more complex molecules that are designed to

interact with specific biological targets, such as enzymes or receptors, thereby modulating

various signaling pathways involved in disease processes. For instance, the final drug

molecules synthesized using this aziridine may act as inhibitors of key enzymes in viral

replication or bacterial cell wall synthesis.

Disclaimer: This document is intended for informational purposes for a technical audience. The

provided experimental protocols are generalized and should be adapted and optimized by

qualified chemists in a controlled laboratory setting. All chemical manipulations should be

performed with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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